Alisporivir has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C.
Alisporivir is a non-immunosuppressive analogue of cyclosporine A and an inhibitor of cyclophilins, with potential antiviral activity. Upon oral administration, alisporivir targets and inhibits human host cyclophilins, thereby inhibiting hepatitis C virus (HCV) replication in hepatocytes. Alisporivir may also inhibit the replication of various coronaviruses. In addition, it may inhibit mitochondrial cyclophilin-D, which regulates mitochondrial permeability transition pore (mPTP) opening. This may prevent cell death and tissue damage.
Alisporivir
CAS No.: 254435-95-5
Cat. No.: VC0517974
Molecular Formula: C63H113N11O12
Molecular Weight: 1216.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 254435-95-5 |
---|---|
Molecular Formula | C63H113N11O12 |
Molecular Weight | 1216.6 g/mol |
IUPAC Name | (3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
Standard InChI | InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1 |
Standard InChI Key | OLROWHGDTNFZBH-XEMWPYQTSA-N |
Isomeric SMILES | CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C |
SMILES | CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C |
Canonical SMILES | CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C |
Appearance | Solid powder |
Chemical and Pharmacological Profile of Alisporivir
Structural Characteristics
Alisporivir (PubChem CID: 11513676) is a homodetic cyclic peptide with a molecular weight of 1216.6 g/mol and the IUPAC name cyclo[((2S)-2-aminobutyryl)-N-methyl-D-alanyl-N-ethyl-L-valyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-N-methyl-(4R)-4-[(E)-but-2-enyl]-4-methyl-L-threonyl] . Its structure retains cyclosporine A’s backbone but lacks immunosuppressive properties due to modifications at key residues, enabling selective cyclophilin inhibition without compromising immune function .
Mechanism of Action
Alisporivir targets cyclophilin A (CyPA), a host peptidyl-prolyl isomerase essential for HCV replication. By binding CyPA, it prevents conformational changes in viral proteins required for replication machinery assembly . This host-targeting mechanism confers pangenotypic activity and a high genetic barrier to resistance, as mutations in host proteins are less likely than viral targets . In SARS-CoV-2, Alisporivir inhibits post-entry replication steps, potentially by interfering with viral RNA synthesis or virion assembly .
Pharmacokinetics and Distribution
Preclinical studies indicate excellent oral bioavailability and tissue penetration, with preferential accumulation in the liver and lungs . The 600 mg twice-daily regimen achieves steady-state plasma concentrations sufficient to inhibit CyPA in hepatocytes and pulmonary cells, critical for its dual antiviral role . Metabolism occurs via cytochrome P450 3A4, necessitating caution with CYP3A4 inhibitors or inducers .
Clinical Efficacy in Hepatitis C Virus Infection
Phase I/II Trial Outcomes
In treatment-naïve genotype 1 patients, Alisporivir combined with pegylated interferon-α (Peg-IFN) and ribavirin (RBV) achieved sustained virologic response (SVR) rates of 76–89%, comparable to DAA-based regimens . Genotype 2/3 patients showed SVR rates of 92% with Alisporivir + RBV, bypassing interferon-related toxicity . Viral breakthrough occurred in <3% of cases, underscoring its high resistance barrier .
Table 1: Phase II Clinical Trial Results for Alisporivir in HCV
Population | Regimen | SVR Rate | Viral Breakthrough | Reference |
---|---|---|---|---|
Genotype 1 (naïve) | ALV + Peg-IFN + RBV | 89% | 2.1% | |
Genotype 2/3 (naïve) | ALV + RBV | 92% | 1.8% | |
DAA-Experienced | ALV + Sofosbuvir | 78% | 0% |
Role in Treatment-Resistant HCV
For patients with prior DAA failure, Alisporivir + sofosbuvir achieved 78% SVR, offering salvage therapy where resistance-associated substitutions (RASs) negate DAAs . Its lack of cross-resistance with NS3/NS5A/NS5B inhibitors makes it viable for multidrug-resistant HCV .
Repurposing for SARS-CoV-2 Infection
In Vitro Antiviral Activity
Alisporivir reduced SARS-CoV-2 RNA by 2 log₁₀ in Vero E6 cells (EC₅₀ = 0.46 μM), outperforming remdesivir (EC₅₀ = 1.65 μM) in parallel assays . Mechanistically, it blocks post-entry steps, potentially inhibiting viral RNA replication via cyclophilin-dependent pathways .
Phase II Clinical Trial in COVID-19
The AP-HP trial (NCT04685512) randomized 90 hospitalized COVID-19 patients to Alisporivir (600 mg BID) + standard care vs. standard care alone . Primary endpoints include viral load reduction, while secondary endpoints assess radiological progression and oxygen requirement . Preclinical data suggest synergistic effects with antivirals like remdesivir by targeting host and viral components simultaneously .
Future Directions and Challenges
HCV Niche Applications
Alisporivir may fill gaps in HCV therapy for:
Barriers to Development
Despite promise, Alisporivir’s commercial viability is limited by:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume